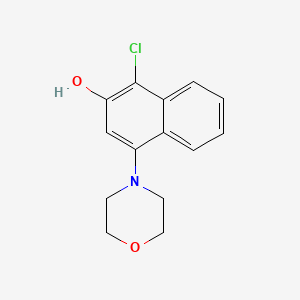

1-Chloro-4-morpholin-4-yl-2-naphthol

Cat. No. B2354692

Key on ui cas rn:

159596-04-0

M. Wt: 263.72

InChI Key: CQMPZTLEBQKQBT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05623005

Procedure details

2-Naphthol (28.8 g; 0.200 mol) was dissolved in toluene (200 ml) by warming. The pale brown solution was cooled and vigorously stirred until the naphthol began to precipitate and chlorine (31.29 g;0.442 mol) was then passed through the solution at approximately 2.5-3.0 g/min followed immediately by nitrogen gas. The resulting amber solution was treated firstly with triethylamine (24.68 g;0.244 mol) in one portion and then with a solution of morpholine (17.40 g;0.20 mol) in toluene (180 ml) dropwise over 1.5 hours keeping the temperature at 15°-20° C. The resulting brown mixture was filtered to remove triethylamine hydrochloride as a white amorphous solid. The toluene filtrate was washed with water, dried and evaporated to give 1-chloro-4-morpholino-2-naphthol as a brown viscous oil (57.76 g). Purification by chromatography over silica (eluent: 15% ethyl acetate in toluene) gave the product as an off-white solid (34.37 g;65%). Further purification by crystallisation from toluene gave the product as a white solid, m.pt. 163°-65° C. ##STR18## (b) 4-Morpholino-2-naphthol

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].C1C=CC2C(=CC=CC=2O)C=1.[Cl:23]Cl.C(N(CC)CC)C.[NH:32]1[CH2:37][CH2:36][O:35][CH2:34][CH2:33]1>C1(C)C=CC=CC=1>[Cl:23][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([N:32]2[CH2:37][CH2:36][O:35][CH2:34][CH2:33]2)=[CH:3][C:2]=1[OH:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

28.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=C(C=CC2=CC=CC=C12)O

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC=2C(C1)=CC=CC2O

|

Step Three

|

Name

|

|

|

Quantity

|

31.29 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Four

|

Name

|

|

|

Quantity

|

24.68 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Five

|

Name

|

|

|

Quantity

|

17.4 g

|

|

Type

|

reactant

|

|

Smiles

|

N1CCOCC1

|

|

Name

|

|

|

Quantity

|

180 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by warming

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The pale brown solution was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 15°-20° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting brown mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove triethylamine hydrochloride as a white amorphous solid

|

WASH

|

Type

|

WASH

|

|

Details

|

The toluene filtrate was washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C=C(C2=CC=CC=C12)N1CCOCC1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 57.76 g | |

| YIELD: CALCULATEDPERCENTYIELD | 109.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |